molecular formula C17H22N2O3S3 B2371590 1-Cyclohexyl-3-(2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)urea CAS No. 896336-05-3

1-Cyclohexyl-3-(2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)urea

Cat. No. B2371590
CAS RN: 896336-05-3
M. Wt: 398.55
InChI Key: IYPGLUCYXCXIDD-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)urea is a chemical compound that has been extensively studied for its potential applications in the field of medicine. It is a urea derivative that is known to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for drug development. In

Scientific Research Applications

Synthesis and Biochemical Evaluation

  • A study on flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas evaluated their potential as novel acetylcholinesterase inhibitors, highlighting the importance of spacer optimization for enhancing inhibitory activities. The introduction of a cyclohexyl group improved activity, suggesting the adaptability of such structures in medicinal chemistry (Vidaluc et al., 1995).

Chemical Reactions and Methodologies

  • Research on ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement presented a single-pot synthesis method for converting carboxylic acids to ureas, providing a cost-effective and environmentally friendly approach. This showcases the versatility of urea derivatives in synthetic chemistry (Thalluri et al., 2014).

Material Science and Corrosion Inhibition

  • A study on 1,3,5-triazinyl urea derivatives explored their efficiency as corrosion inhibitors for mild steel in acidic solutions. The results demonstrated the compounds' potential to form protective layers on metal surfaces, indicating their application in industrial corrosion prevention (Mistry et al., 2011).

Antifungal Activity

  • Investigation into the antifungal properties of 1,3,4-oxadiazolo[3,2-a]-s-triazine derivatives, including their urea counterparts, revealed their potential against various fungal strains. This highlights the role of urea derivatives in developing new antifungal agents (Mishra et al., 2000).

Environmental Applications

  • The study on the plasticizer 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), examined its environmental exposure in U.S. adults. Although not directly related to the specific compound, it underscores the importance of monitoring environmental and health impacts of chemically related substances (Silva et al., 2013).

properties

IUPAC Name

1-cyclohexyl-3-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S3/c20-17(19-13-6-2-1-3-7-13)18-12-15(14-8-4-10-23-14)25(21,22)16-9-5-11-24-16/h4-5,8-11,13,15H,1-3,6-7,12H2,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPGLUCYXCXIDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-3-(2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)urea

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